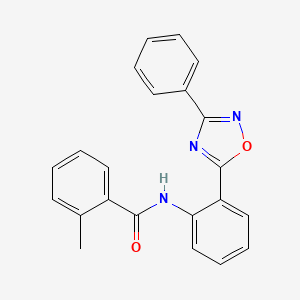
2-methyl-N-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-N-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the family of oxadiazole derivatives, which have shown promising results in drug discovery, materials science, and other areas.
Mécanisme D'action
The mechanism of action of 2-methyl-N-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide is not fully understood. However, studies have suggested that this compound may act by inhibiting specific enzymes or pathways involved in cell growth and proliferation. For instance, several studies have reported that this compound may inhibit the activity of topoisomerase II, an enzyme that plays a crucial role in DNA replication and cell division.
Biochemical and Physiological Effects:
2-methyl-N-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide has been shown to have several biochemical and physiological effects. In vitro studies have reported that this compound can induce apoptosis in cancer cells by activating specific signaling pathways. Additionally, this compound has been shown to inhibit the growth of several pathogenic microorganisms, suggesting its potential as an antibacterial and antifungal agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-methyl-N-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide is its versatility in various fields of research. This compound can be easily synthesized and modified to suit specific applications. However, one limitation of this compound is its low solubility in aqueous solutions, which may limit its use in certain applications.
Orientations Futures
There are several future directions for the research on 2-methyl-N-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide. One potential direction is the development of novel derivatives with improved solubility and bioactivity. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential applications in other fields, such as materials science and catalysis. Finally, clinical studies are needed to evaluate the safety and efficacy of this compound as a potential drug candidate.
Méthodes De Synthèse
The synthesis of 2-methyl-N-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide involves the reaction of 2-phenyl-5-amino-1,3,4-oxadiazole with 2-chloro-N-(2-methylphenyl)benzamide in the presence of a suitable catalyst. The reaction proceeds under mild conditions and yields the desired product in good to excellent yields.
Applications De Recherche Scientifique
2-methyl-N-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide has been extensively studied for its potential applications in various fields. In drug discovery, this compound has shown promising results as an anticancer agent, with several studies reporting its ability to induce apoptosis in cancer cells. Additionally, this compound has shown potential as an antifungal and antibacterial agent, with studies reporting its ability to inhibit the growth of several pathogenic microorganisms.
Propriétés
IUPAC Name |
2-methyl-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O2/c1-15-9-5-6-12-17(15)21(26)23-19-14-8-7-13-18(19)22-24-20(25-27-22)16-10-3-2-4-11-16/h2-14H,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDQDMDAMLGXWTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=CC=C2C3=NC(=NO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




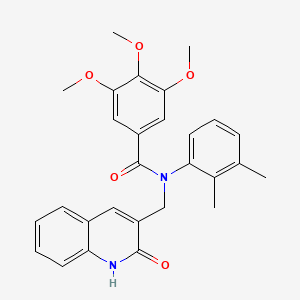
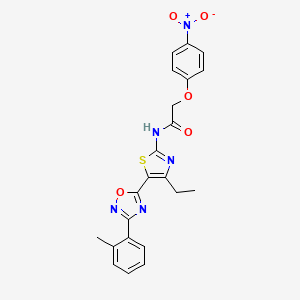
![N-ethyl-2-methyl-6-oxo-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B7713944.png)
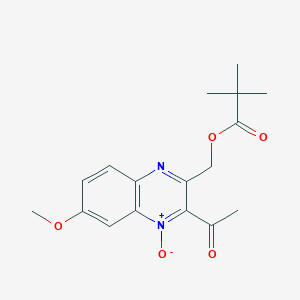
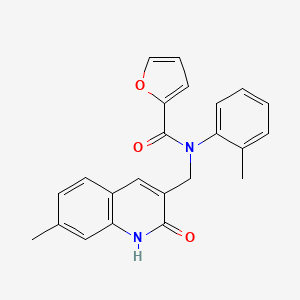
![2-(N-methylbenzenesulfonamido)-N-[2-(methylsulfanyl)phenyl]acetamide](/img/structure/B7713968.png)
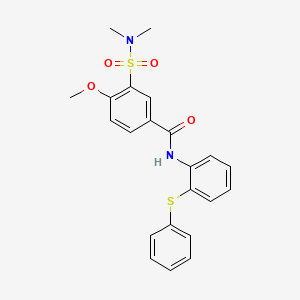



![4-chloro-N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzenesulfonamide](/img/structure/B7714005.png)